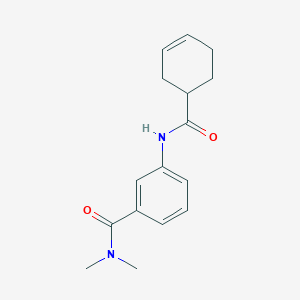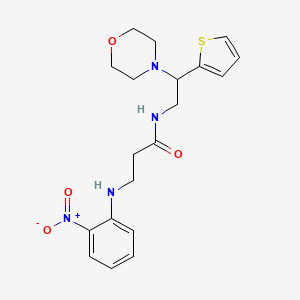
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-(2-nitroanilino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-(2-nitroanilino)propanamide, commonly known as MTA, is a potent inhibitor of histone methyltransferases (HMTs). It is a small molecule that has shown promising results in epigenetic research.
Wirkmechanismus
MTA inhibits N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-(2-nitroanilino)propanamide by binding to the active site of the enzyme and preventing the transfer of methyl groups to histones. This results in a decrease in the methylation of histones, leading to changes in gene expression patterns.
Biochemical and Physiological Effects:
MTA has been shown to have a significant impact on the expression of various genes involved in cell proliferation, differentiation, and apoptosis. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, MTA has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB and the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
MTA has several advantages as an epigenetic modulator, including its potent inhibitory activity, specificity for N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-(2-nitroanilino)propanamide, and relatively low toxicity. However, it also has some limitations, including its low solubility, which can make it challenging to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on MTA, including its potential use as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to better understand the mechanisms of action of MTA and to optimize its use in lab experiments. Finally, the development of more potent and selective HMT inhibitors based on the structure of MTA is an area of active research.
Synthesemethoden
The synthesis of MTA is a multistep process that involves the reaction of 2-chloroethylmorpholine with 2-thiophenecarboxaldehyde to form N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)amine. The amine is then reacted with 2-nitroaniline and propionyl chloride to form MTA.
Wissenschaftliche Forschungsanwendungen
MTA has been extensively studied for its potential use as an epigenetic modulator. It has been shown to inhibit the activity of several N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-(2-nitroanilino)propanamide, including EZH2, G9a, and SETD8. These N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-(2-nitroanilino)propanamide play a crucial role in gene expression regulation, and their dysregulation has been linked to various diseases, including cancer.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-(2-nitroanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c24-19(7-8-20-15-4-1-2-5-16(15)23(25)26)21-14-17(18-6-3-13-28-18)22-9-11-27-12-10-22/h1-6,13,17,20H,7-12,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMSMTDMSRLILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CCNC2=CC=CC=C2[N+](=O)[O-])C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7492715.png)
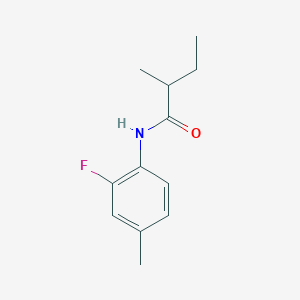

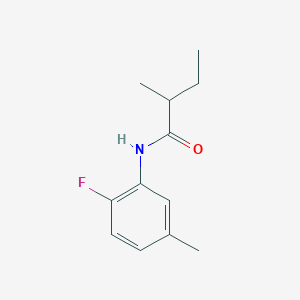
![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492760.png)

![4-[4-(4-Hydroxybenzoyl)piperidine-1-carbonyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B7492776.png)
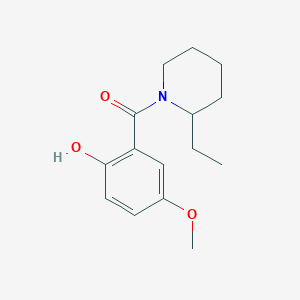
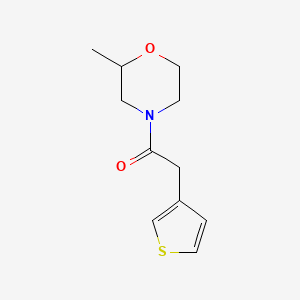
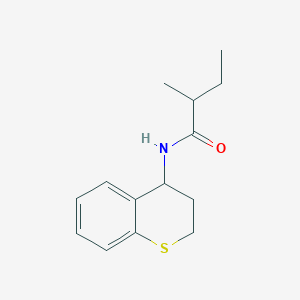
![2-Methyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7492785.png)
